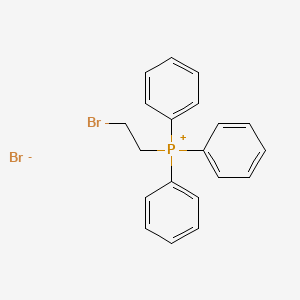

(2-Bromoethyl)triphenylphosphonium bromide

Cat. No. B1593032

Key on ui cas rn:

7301-93-1

M. Wt: 450.1 g/mol

InChI Key: ZHLVWYZWQPNQDQ-UHFFFAOYSA-M

Attention: For research use only. Not for human or veterinary use.

Patent

US04581370

Procedure details

Dissolve 276.5 g (0.634 mole) of bromoethyltriphenylphosphonium bromide in 1800 ml THF and cool to -78° C. Add 67.6 g (0.062 mole) potassium tert.-butoxide and stir at -78° C. for 2 hours. Add 89.12 g p-chlorobenzaldehyde in 200 ml THF to cold reaction mixture and stir for 30 minutes. Add 142.3 g potassium tert.-butoxide and then allow to warm to room temperature. After 18 hours, add 500 ml saturated aqueous ammonium chloride solution and 500 ml H2O and extract with 500 ml diethyl ether. Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter and evaporate solvent to dryness. Wash residue with 200 ml hexane and filter off precipitate. Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution and elute through column containing 300 g silica gel (Merck 60-230 mesh) with hexane:methylene chloride (66.33) solution. Monitor column chromatography using thin-layer chromatography on silica gel (hexane:methylene chloride, 66:33). Collect desired fraction and evaporate solvent. Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg) to obtain the title compound.

Name

Identifiers

|

REACTION_CXSMILES

|

[Br-].Br[CH2:3]C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[Cl:30][C:31]1[CH:38]=[CH:37][C:34]([CH:35]=O)=[CH:33][CH:32]=1.[Cl-].[NH4+]>C1COCC1.O>[Cl:30][C:31]1[CH:38]=[CH:37][C:34]([C:35]#[CH:3])=[CH:33][CH:32]=1 |f:0.1,2.3,5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

276.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Br-].BrCC[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1

|

|

Name

|

|

|

Quantity

|

1800 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

|

Name

|

|

|

Quantity

|

67.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

89.12 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Four

|

Name

|

|

|

Quantity

|

142.3 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

Step Five

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[NH4+]

|

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-78 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir at -78° C. for 2 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to cold reaction mixture

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stir for 30 minutes

|

|

Duration

|

30 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to warm to room temperature

|

WAIT

|

Type

|

WAIT

|

|

Details

|

After 18 hours

|

|

Duration

|

18 h

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with 500 ml diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Wash organic layer with 2×400 ml saturated aqueous sodium chloride solution, dry over magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate solvent to dryness

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Wash residue with 200 ml hexane and filter off precipitate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Evaporate hexane and dissolve material in 150 ml hexane:methylene chloride (66:33) solution

|

WASH

|

Type

|

WASH

|

|

Details

|

elute through column

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing 300 g silica gel (Merck 60-230 mesh) with hexane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Collect desired fraction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate solvent

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

Distill residue in vacuo and collect fraction boiling at 65° C. (8.5 mmHg)

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |